3-bromo-N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methylbenzamide
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Overview
Description
3-bromo-N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromine atom, a morpholine ring, and a pyridine ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methylbenzamide typically involves multiple stepsThe reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: Suzuki-Miyaura coupling is a common reaction involving this compound, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Potassium Carbonate: Acts as a base in various reactions.
Bromine: Used in the initial bromination step.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzamides .
Scientific Research Applications
3-bromo-N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 3-bromo-N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methylbenzamide: Lacks the bromine atom.
3-bromo-N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-benzamide: Lacks the methyl group on the benzamide ring
Uniqueness
The presence of both the bromine atom and the morpholine ring in 3-bromo-N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methylbenzamide makes it unique.
Properties
Molecular Formula |
C19H22BrN3O2 |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
3-bromo-N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C19H22BrN3O2/c1-12-10-23(11-13(2)25-12)18-8-7-15(9-21-18)22-19(24)16-5-4-6-17(20)14(16)3/h4-9,12-13H,10-11H2,1-3H3,(H,22,24) |
InChI Key |
NQIQOMSWGCVUMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=C(C(=CC=C3)Br)C |
Origin of Product |
United States |
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